molecular formula C18H18N2O3S B2928408 N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3,5-dimethyl-1,2-oxazole-4-carboxamide CAS No. 2097917-01-4

N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3,5-dimethyl-1,2-oxazole-4-carboxamide

Cat. No.: B2928408
CAS No.: 2097917-01-4
M. Wt: 342.41
InChI Key: LVKFTLSWIJWYTG-UHFFFAOYSA-N
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Description

N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3,5-dimethyl-1,2-oxazole-4-carboxamide is a synthetic small molecule characterized by a 3,5-dimethyl-1,2-oxazole-4-carboxamide core linked to a hydroxyethyl group substituted with a 4-(thiophen-3-yl)phenyl moiety.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-11-17(12(2)23-20-11)18(22)19-9-16(21)14-5-3-13(4-6-14)15-7-8-24-10-15/h3-8,10,16,21H,9H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKFTLSWIJWYTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3,5-dimethyl-1,2-oxazole-4-carboxamide (CAS #: 2097917-01-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C₁₈H₁₈N₂O₃S
  • Molecular Weight : 342.4 g/mol

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Hydroxyethyl Intermediate : This is typically achieved by reacting 4-(thiophen-3-yl)benzaldehyde with ethylene glycol under acidic conditions.
  • Amidation Reaction : The hydroxyethyl intermediate is then reacted with 3,5-dimethyl-1,2-oxazole-4-carboxylic acid in the presence of a coupling agent like DCC and a catalyst such as DMAP.

Antimicrobial Activity

Research indicates that compounds containing the 1,3-oxazole nucleus exhibit a wide range of biological activities, including antimicrobial properties. For instance, related compounds have shown effectiveness against Enterococcus faecium biofilms, suggesting potential for further optimization in antimicrobial applications .

Anticancer Potential

The anticancer activity of oxazole derivatives has been documented through studies at the National Cancer Institute (NCI), where various synthesized compounds were screened against 60 cancer cell lines. Although specific data for this compound is limited, the structural similarities with other oxazole derivatives suggest promising anticancer properties .

The proposed mechanism by which this compound exerts its biological effects includes:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Case Studies and Research Findings

StudyFindings
PMC8400786Highlighted the antimicrobial activity of oxazole derivatives against biofilms and suggested further optimization for better efficacy .
MDPI StudyInvestigated related compounds with oxazole scaffolds showing significant inhibition of tyrosinase activity, indicating potential for skin-related applications .
NCI ScreeningDocumented anticancer activities of oxazole derivatives against multiple cancer cell lines, though specific results for this compound are not detailed .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular properties of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacokinetic Implications
Target Compound C₁₈H₁₉N₂O₃S* ~361.4 Hydroxyethyl, thiophene-phenyl, oxazole Enhanced solubility due to hydroxyl group; potential beta-3 AR selectivity
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide C₁₆H₁₆N₂O₃S 316.4 Furan-thiophene ethyl, oxazole Reduced polarity; possible metabolic instability from furan
N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide C₁₅H₂₀N₂O₂ 276.34 Cyclohexene ethyl, oxazole High lipophilicity; potential CNS penetration
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide C₁₇H₁₇ClN₃O₂ 338.8 Chloro-indolyl ethyl, oxazole Increased binding affinity (chloro/indole); off-target risks
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide C₂₀H₁₉N₃O₃S 381.45 Tetrahydrobenzothiophene, oxazole Extended conjugation; improved stability
Key Observations:
  • Hydroxy Group Impact : The hydroxyl in the target compound likely enhances aqueous solubility compared to analogs like the furan-thiophene derivative (), which lacks polar groups. This aligns with ’s emphasis on pharmacokinetic optimization for beta-3 AR agonists .
  • Lipophilicity vs. Selectivity: The cyclohexene analog () exhibits high lipophilicity, favoring membrane permeability but risking non-specific interactions.

Pharmacological and Functional Insights

Beta-3 Adrenoceptor Agonist Potential

highlights challenges in developing beta-3 AR agonists due to species-specific receptor differences (human vs. rat) and low receptor density in humans. The target compound’s hydroxyethyl-thiophene-phenyl moiety may improve human beta-3 AR efficacy compared to historical candidates . In contrast, the chloro-indole analog () introduces steric bulk and electronic effects that could enhance affinity but compromise selectivity, leading to beta-1/beta-2 AR cross-reactivity.

Metabolic Stability

The tetrahydrobenzothiophene derivative () demonstrates how extended conjugation (e.g., fused rings) can improve metabolic stability. However, the target compound’s hydroxyl group may increase susceptibility to oxidation, necessitating formulation adjustments.

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